3-(2,5-Dimethyl-1-pyrrolyl)phenol chemical properties
3-(2,5-Dimethyl-1-pyrrolyl)phenol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(2,5-Dimethyl-1-pyrrolyl)phenol
Abstract
This technical guide provides a comprehensive analysis of 3-(2,5-Dimethyl-1-pyrrolyl)phenol, a heterocyclic compound of significant interest to the scientific and drug development communities. By structurally merging a phenolic moiety with a 2,5-dimethylpyrrole ring, this molecule presents a unique combination of reactivities and potential biological activities. This document delves into its physicochemical properties, synthesis via the Paal-Knorr reaction, spectroscopic signature, chemical reactivity, and prospective applications in medicinal chemistry and catalysis. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into the utility of this compound.
Introduction: A Molecule of Convergent Functionality
3-(2,5-Dimethyl-1-pyrrolyl)phenol (CAS No: 97608-33-8) is a bifunctional organic molecule that stands at the intersection of two critically important chemical classes: phenols and pyrroles. Phenolic compounds are ubiquitous in nature and are renowned for their antioxidant properties and wide-ranging health benefits, stemming from the reactivity of the hydroxyl group attached to an aromatic ring.[1][2][3] The pyrrole nucleus, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6]
The strategic fusion of these two pharmacophores into a single entity creates a compound with a compelling profile for investigation. Its structure suggests a potential for synergistic or unique biological effects, while the distinct chemical natures of the two rings offer a versatile platform for further synthetic modification. This guide will explore the fundamental chemical properties of this molecule, providing a technical foundation for its application in research and development.
Physicochemical and Structural Properties
The core physical and chemical characteristics of 3-(2,5-Dimethyl-1-pyrrolyl)phenol are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 97608-33-8 | [7][8] |
| Molecular Formula | C₁₂H₁₃NO | [7][8] |
| Molecular Weight | 187.24 g/mol | [7][8] |
| Physical Form | White to brown solid | [9] |
| Melting Point | 58 °C | [8][10] |
| Boiling Point | 178 °C (at 10 Torr) | [8][10] |
| Predicted pKa | 8.82 ± 0.10 | [8][10] |
| Predicted Density | 1.06 ± 0.1 g/cm³ | [8][10] |
| InChI Key | NUXXAUZJUIVRKY-UHFFFAOYSA-N | [9] |
| SMILES | CC1=CC=C(N1C2=CC(=CC=C2)O)C | [7] |
Synthesis: The Paal-Knorr Condensation
The most direct and widely employed method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[11][12] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions, to form the pyrrole ring.[13] For the synthesis of 3-(2,5-Dimethyl-1-pyrrolyl)phenol, the specific reactants are 2,5-hexanedione and 3-aminophenol.
Reaction Mechanism
The causality behind this reaction is a sequence of nucleophilic attacks and dehydrations. The amine (3-aminophenol) first attacks one of the protonated carbonyl groups of the diketone to form a hemiaminal. A subsequent intramolecular attack by the amine on the second carbonyl group forms a five-membered ring intermediate. This cyclic intermediate then undergoes successive dehydration steps to eliminate two molecules of water, resulting in the formation of the stable, aromatic pyrrole ring.[13] The use of a mild acid catalyst accelerates the reaction by protonating the carbonyl oxygens, making them more electrophilic.[11]
Caption: Paal-Knorr mechanism for pyrrole formation.
Experimental Protocol
This protocol describes a self-validating system for the synthesis, purification, and confirmation of 3-(2,5-Dimethyl-1-pyrrolyl)phenol.
Materials:
-
3-Aminophenol
-
2,5-Hexanedione (Acetonylacetone)
-
Glacial Acetic Acid (catalyst)
-
Toluene or Ethanol (solvent)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminophenol (1.0 eq) in toluene.
-
Addition of Reagents: Add 2,5-hexanedione (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq). The acid is critical for protonating the carbonyls, thereby activating them for nucleophilic attack by the amine.[11]
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The consumption of the starting materials indicates reaction completion. This typically takes several hours.
-
Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Verification: Combine the pure fractions, remove the solvent, and dry the resulting solid under high vacuum. Confirm the identity and purity of the product using NMR and Mass Spectrometry. The melting point should be sharp and consistent with the literature value (58 °C).[8][10]
Caption: Workflow for synthesis and purification.
Spectroscopic Characterization
While specific spectral data must be obtained experimentally, the expected features can be predicted based on the molecule's structure. This predictive analysis is a cornerstone of structural elucidation in organic chemistry.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons (Phenol Ring): 4 protons in the range of δ 6.5-7.5 ppm, exhibiting complex splitting patterns (doublets, triplets) characteristic of a 1,3-disubstituted benzene ring. Aromatic Protons (Pyrrole Ring): 2 equivalent protons appearing as a singlet around δ 5.8-6.0 ppm. Methyl Protons (Pyrrole Ring): 6 equivalent protons appearing as a sharp singlet around δ 2.0-2.2 ppm. Hydroxyl Proton: A broad singlet, chemical shift is concentration and solvent dependent (typically δ 4.5-5.5 ppm). |
| ¹³C NMR | Aromatic Carbons (Phenol Ring): 6 signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group being the most downfield (around δ 155 ppm). Aromatic Carbons (Pyrrole Ring): 2 signals for the methyl-substituted carbons (around δ 128 ppm) and 2 signals for the unsubstituted carbons (around δ 106 ppm). Methyl Carbons: A single signal in the aliphatic region (around δ 13 ppm). |
| FTIR | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of a phenolic hydroxyl group. C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹. C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region. C-O Stretch: A strong absorption around 1200-1230 cm⁻¹. |
Chemical Reactivity
The molecule's reactivity is governed by the interplay of the electron-rich phenol and pyrrole rings.
Reactivity of the Phenolic Moiety
The hydroxyl group is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions relative to itself.[14][15] The lone pairs on the oxygen atom delocalize into the benzene ring, increasing its electron density and making it highly susceptible to electrophilic attack.[16] However, the large 2,5-dimethylpyrrolyl substituent at the meta position will exert significant steric hindrance, likely favoring substitution at the ortho position (C2) and the para position (C6) relative to the hydroxyl group.
-
Acidity: The phenolic proton is weakly acidic (predicted pKa ≈ 8.82) and will react with strong bases to form a phenoxide ion.[8][10] This phenoxide is an even more powerful nucleophile and activating group than the neutral phenol.
-
O-Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively, providing a handle for further functionalization.
Reactivity of the Pyrrole Moiety
Similar to phenol, the pyrrole ring is extremely electron-rich and highly reactive towards electrophiles.[17] The nitrogen lone pair participates in the aromatic sextet, significantly increasing the electron density of the ring carbons. Electrophilic substitution on the 2,5-dimethylpyrrole ring is less likely than on the phenol ring due to the presence of the methyl groups.
Catalytic Activity
One of the more novel properties reported is its use as a catalyst in the synthesis of aliphatic amines.[7][18] While the exact mechanism is not detailed in the available literature, it is plausible that the molecule's bifunctional nature (Lewis basic nitrogen and Brønsted acidic phenol) allows it to mediate reactions, for example, by activating reactants through hydrogen bonding or transient coordination.
Potential Applications and Biological Significance
The combination of two potent pharmacophores makes 3-(2,5-Dimethyl-1-pyrrolyl)phenol a molecule of high interest in drug discovery.
Antioxidant Potential
Phenolic compounds are well-established as potent antioxidants.[2][19] They can neutralize harmful free radicals by donating a hydrogen atom from their hydroxyl group, forming a stable phenoxyl radical that does not propagate the radical chain reaction.[1] This radical scavenging ability is a key mechanism in preventing oxidative stress, which is implicated in numerous diseases.[20]
Caption: Radical scavenging by the phenolic hydroxyl group.
Scaffold for Medicinal Chemistry
The compound serves as an excellent starting point for developing novel therapeutics.
-
Antimalarials: It is explicitly mentioned as a reactant in the synthesis of pyrrolone antimalarials, highlighting its proven utility in this area.[8]
-
Broad-Spectrum Potential: Given the known biological activities of pyrroles (anticancer, antiviral, anti-inflammatory)[21][22] and phenols, this scaffold could be elaborated to target a wide range of diseases. The N-phenyl linkage provides a vector for exploring structure-activity relationships by modifying the substitution on the phenolic ring.
Safety and Handling
According to available safety data, 3-(2,5-Dimethyl-1-pyrrolyl)phenol should be handled with appropriate care in a laboratory setting.
| Hazard Statement | Code | Description |
| H302 | Warning | Harmful if swallowed. |
| H315 | Warning | Causes skin irritation. |
| H319 | Warning | Causes serious eye irritation. |
| H335 | Warning | May cause respiratory irritation. |
| Source:[8][23] |
Precautionary Measures: Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Use only in a well-ventilated area. In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[8]
Conclusion
3-(2,5-Dimethyl-1-pyrrolyl)phenol is a versatile chemical entity whose value lies in the strategic combination of its constituent phenol and pyrrole rings. Its straightforward synthesis via the Paal-Knorr reaction makes it an accessible building block for further chemical exploration. The molecule's inherent reactivity, driven by its two electron-rich aromatic systems, offers numerous avenues for functionalization. For drug development professionals, its structural motif, which marries a known antioxidant pharmacophore with a privileged heterocyclic scaffold, presents a promising platform for the design of novel therapeutic agents, particularly in the fields of antimalarial and antioxidant research. This guide provides the foundational knowledge necessary for researchers to harness the potential of this intriguing compound.
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